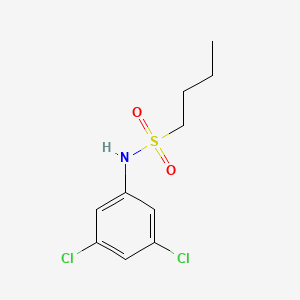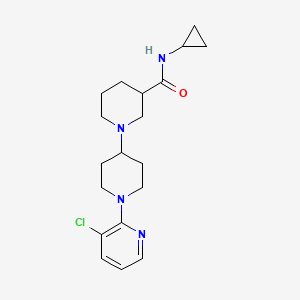
N-(3,5-dichlorophenyl)-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-1-butanesulfonamide, commonly known as DCB, is a chemical compound that has been extensively used in scientific research. DCB is a sulfonamide derivative that has a wide range of applications in biological and chemical research.
Mecanismo De Acción
DCB blocks the activity of chloride channels by binding to a specific site on the channel protein. The binding of DCB to the channel protein prevents chloride ions from passing through the channel, leading to a decrease in chloride ion flux across the cell membrane. This decrease in chloride ion flux can have a variety of physiological and pharmacological effects, depending on the specific chloride channel being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCB depend on the specific chloride channel being targeted. In general, DCB has been shown to decrease chloride ion flux across the cell membrane, which can lead to changes in cell volume, pH, and membrane potential. DCB has been shown to have anticonvulsant, diuretic, and antihypertensive effects, among others.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCB has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to use in a variety of experimental settings. However, DCB has some limitations as well. It has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, DCB can have off-target effects on other ion channels, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on DCB. One area of interest is the development of more specific and potent chloride channel blockers that can be used to study the role of chloride channels in various physiological and pathological processes. Another area of interest is the development of DCB derivatives that have longer half-lives and more specific targeting capabilities. Finally, there is interest in studying the role of chloride channels in cancer, and DCB may be a useful tool in this area of research.
Conclusion
In conclusion, DCB is a sulfonamide derivative that has a wide range of applications in biological and chemical research. DCB has been extensively used to study the role of chloride channels in various physiological and pathological processes. DCB blocks the activity of chloride channels by binding to a specific site on the channel protein, leading to a decrease in chloride ion flux across the cell membrane. DCB has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DCB, including the development of more specific and potent chloride channel blockers and the study of chloride channels in cancer.
Métodos De Síntesis
DCB can be synthesized by the reaction of 3,5-dichloroaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DCB as a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
DCB has been widely used in scientific research as a tool to study the role of chloride channels in various physiological and pathological processes. DCB has been shown to block the activity of chloride channels, which are involved in a variety of cellular processes such as cell volume regulation, acid-base balance, and neurotransmission. DCB has been used to study the role of chloride channels in diseases such as cystic fibrosis, epilepsy, and hypertension.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-2-3-4-16(14,15)13-10-6-8(11)5-9(12)7-10/h5-7,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUNXUWQPZOXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aS*,6aR*)-5-[(5-propyl-3-thienyl)carbonyl]-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5407331.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxypropanamide](/img/structure/B5407333.png)

![[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B5407354.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5407355.png)
![N-[1-(2,4-dimethylphenyl)ethyl]butanamide](/img/structure/B5407361.png)
![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5407372.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5407375.png)
![(1S*,6R*)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![3-methyl-8-(5-quinoxalinylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5407388.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5407395.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![methyl {4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-iodophenoxy}acetate](/img/structure/B5407413.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5407429.png)
